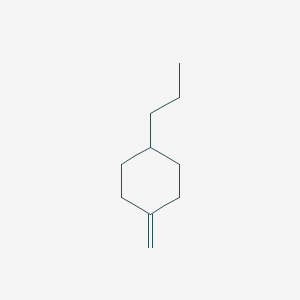![molecular formula C16H22N4O2 B13898032 tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate: is a heterocyclic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group and a pyrrolo[3,2-b]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate typically involves the reaction of a piperazine derivative with a pyrrolo[3,2-b]pyridine precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvent, low to moderate temperature.
Substitution: Nucleophiles such as amines, thiols; conditions: organic solvent, base (e.g., triethylamine), room temperature to reflux.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel heterocyclic compounds for various applications .
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential as a pharmacophore in drug discovery.
- Evaluated for its activity against specific biological targets, such as enzymes and receptors .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the substituents on the pyrrolo[3,2-b]pyridine ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.
- Applications: While similar compounds may share some applications, this compound may exhibit distinct properties that make it suitable for specific research or industrial applications .
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-5-4-12-13(18-14)6-7-17-12/h4-7,17H,8-11H2,1-3H3 |
Clé InChI |
YVEYZHUYLBUXKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
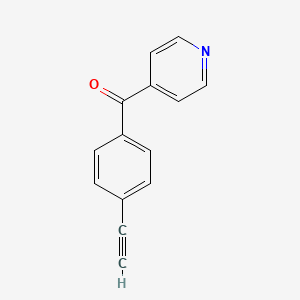
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
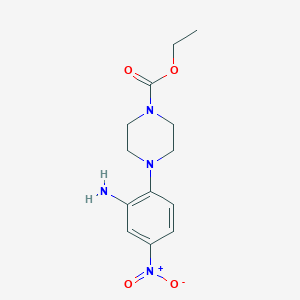
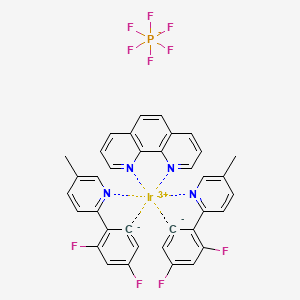
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
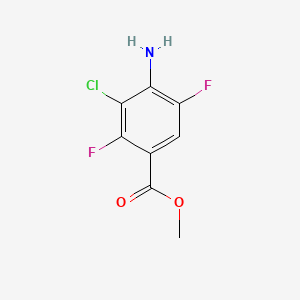
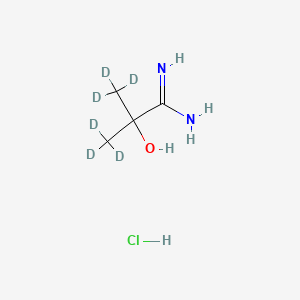
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

